molecular formula C10H21N3O2 B1464434 2-(3-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide CAS No. 1249196-04-0

2-(3-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide

Cat. No. B1464434
CAS RN: 1249196-04-0
M. Wt: 215.29 g/mol
InChI Key: QRJLHHYIEKOMOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide, or 2-APEA, is an organic compound with a variety of applications in scientific research. It is a derivative of piperidine and acetamide, and it has a wide range of biochemical and physiological effects, making it a useful tool for researchers studying the effects of drugs and other compounds on the body.

Scientific Research Applications

Crystal Structure and Anticonvulsant Activity

One study highlighted the crystal structure of similar acetamide derivatives, showing their linearly extended conformations and potential implications for anticonvulsant activities. The research indicated that stereochemical comparisons with phenytoin suggest certain molecular features responsible for anticonvulsant effects (Camerman et al., 2005).

Spatial Orientations in Coordination Chemistry

Another investigation focused on the different spatial orientations of amide derivatives on anion coordination. This study demonstrated how structural variations influence molecular assembly and interactions, which can be relevant in the design of functional materials (Kalita & Baruah, 2010).

Biological Activity of Derivatives

Research on N-substituted-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives revealed their promising activity against acetylcholinesterase and butyrylcholinesterase enzymes. This study showcases the potential therapeutic applications of such derivatives in treating diseases related to enzyme dysfunction (Khalid et al., 2014).

Synthesis and Evaluation of Imaging Probes

A specific derivative was synthesized and evaluated as an imaging probe for 5-HT2A receptors, indicating the potential of acetamide derivatives in developing diagnostic tools for neurological disorders (Prabhakaran et al., 2006).

Antimicrobial Agents

The synthesis of novel acetamide derivatives and their evaluation as antimicrobial agents highlight the potential of these compounds in developing new antibacterial and antifungal treatments (Debnath & Ganguly, 2015).

properties

IUPAC Name

2-(3-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2/c1-15-6-4-12-10(14)8-13-5-2-3-9(11)7-13/h9H,2-8,11H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJLHHYIEKOMOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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